Tributyl(4,5-dihydrofuran-2-yl)stannane serves as a valuable building block in Stille coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds. In this reaction, the tin-carbon bond of the tributyl(4,5-dihydrofuran-2-yl)stannane reacts with a palladium catalyst and a suitable organic halide (RX) to form a new carbon-carbon bond, introducing the dihydrofuran moiety into the target molecule. This reaction offers a versatile method for the synthesis of various complex organic molecules containing the dihydrofuran ring, which finds applications in various fields, including pharmaceuticals and functional materials.
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Tributyl(4,5-dihydrofuran-2-yl)stannane has the molecular formula C16H32OSn and a molecular weight of 352.14 g/mol . It is characterized by the presence of a tributyl group attached to a 4,5-dihydrofuran moiety, which contributes to its reactivity in various chemical processes. The compound is typically utilized as a reagent in palladium-catalyzed reactions to synthesize furan-containing aryl derivatives .
There is no documented information regarding a specific mechanism of action for tributyl(4,5-dihydrofuran-2-yl)stannane in biological systems or its interaction with other compounds.
Organotin compounds can exhibit various hazards, including:
Tributyl(4,5-dihydrofuran-2-yl)stannane primarily participates in Stille coupling reactions, which are essential for forming carbon-carbon bonds. In these reactions, it acts as an organotin reagent that reacts with organic halides in the presence of a palladium catalyst. The general mechanism involves:
These reactions are typically conducted under inert atmospheres and elevated temperatures (100-120°C) to ensure high yields and purity of products.
The synthesis of tributyl(4,5-dihydrofuran-2-yl)stannane can be achieved through several methods:
Tributyl(4,5-dihydrofuran-2-yl)stannane has several applications:
Interaction studies involving tributyl(4,5-dihydrofuran-2-yl)stannane primarily focus on its reactivity with other organic substrates during coupling reactions. Understanding these interactions helps optimize conditions for synthesizing desired products and evaluating potential side reactions that may occur during chemical transformations .
Tributyl(4,5-dihydrofuran-2-yl)stannane shares similarities with other organotin compounds but possesses unique features due to its specific structure and reactivity profile. Here are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Tributyl(5-hexylthiophen-2-yl)stannane | Organotin | Used in conjugated polymers; different aromatic system |
Tri-n-butyltin chloride | Organotin | Commonly used as a reagent; less complex structure |
Tri-n-butyltin oxide | Organotin | Known for biocidal properties; distinct reactivity |
These comparisons highlight tributyl(4,5-dihydrofuran-2-yl)stannane's unique role in synthetic chemistry while illustrating how it differs from other organotin compounds.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard